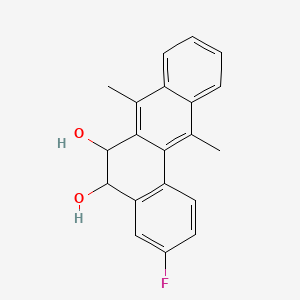
3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol is a chemical compound known for its unique structural properties. It contains a total of 43 bonds, including 26 non-hydrogen bonds, 17 multiple bonds, and 17 aromatic bonds. The molecule also features four six-membered rings, three ten-membered rings, two hydroxyl groups, and two secondary alcohols .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the Suzuki–Miyaura coupling reaction is a promising approach for large-scale synthesis due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol involves its interaction with molecular targets and pathways. The compound’s hydroxyl groups and aromatic rings play a crucial role in its reactivity and binding affinity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene: Lacks the hydroxyl groups present in 3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol.
7,12-Dimethyl-5,6-dihydrotetraphene-5,6-diol: Does not contain the fluorine atom, which affects its reactivity and stability.
3-Fluoro-5,6-dihydrotetraphene-5,6-diol: Lacks the methyl groups, influencing its chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87559-59-9 |
|---|---|
Molekularformel |
C20H17FO2 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
3-fluoro-7,12-dimethyl-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H17FO2/c1-10-13-5-3-4-6-14(13)11(2)18-17(10)15-8-7-12(21)9-16(15)19(22)20(18)23/h3-9,19-20,22-23H,1-2H3 |
InChI-Schlüssel |
VUMAJFMBUUERPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(C(C3=C(C2=C(C4=CC=CC=C14)C)C=CC(=C3)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)
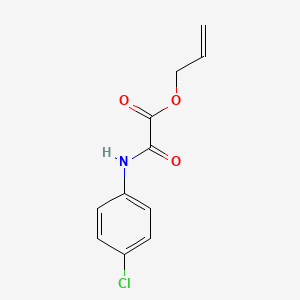
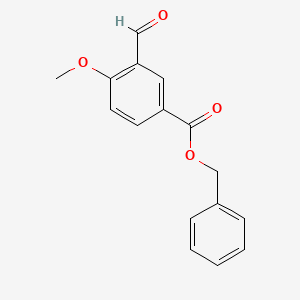
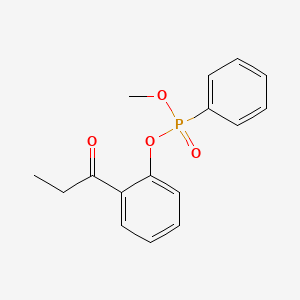
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
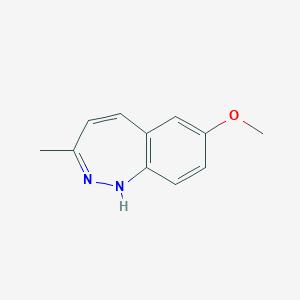

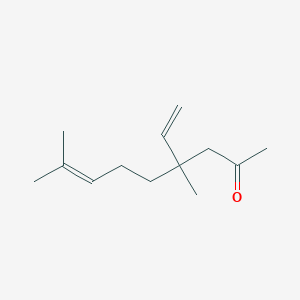
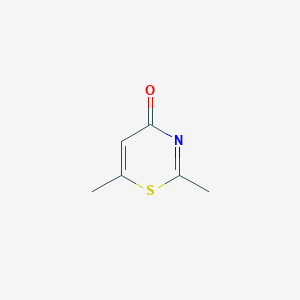

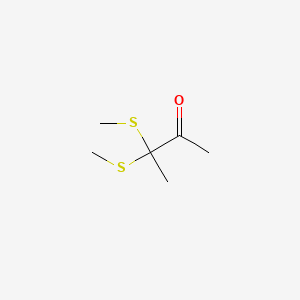
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
